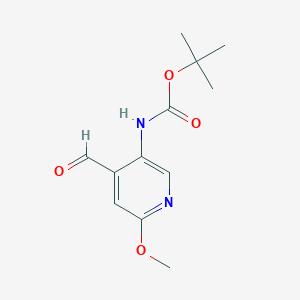
3-(diméthyl-1H-1,2,4-triazol-1-yl)pipéridine
Vue d'ensemble
Description
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a dimethyl-1H-1,2,4-triazole moiety
Applications De Recherche Scientifique
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential as a drug candidate.
Mécanisme D'action
Target of Action
It is known that triazole compounds can bind with a variety of enzymes and receptors in biological systems , suggesting that this compound may have multiple targets.
Mode of Action
The unique structure of the triazole ring allows its derivatives to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can facilitate the binding of the compound to its targets, potentially altering their function .
Biochemical Pathways
It is known that some triazole derivatives can influence the levels of endogenous hormones in plants, playing an important role in controlling primary root development .
Result of Action
Some triazole derivatives have been found to have physiological activity as plant growth regulators .
Analyse Biochimique
Biochemical Properties
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The triazole ring in its structure allows it to form weak interactions such as hydrogen bonds, ion-dipole interactions, and van der Waals forces with various biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For instance, triazole derivatives have been shown to inhibit enzymes like ent-kaurene oxidase, which is involved in gibberellin biosynthesis .
Cellular Effects
The effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can alter the levels of endogenous hormones such as indole-3-acetic acid, abscisic acid, and gibberellins . These changes can affect cell function, including growth and development. For example, in plant cells, triazole derivatives have been observed to promote root growth by increasing the levels of indole-3-acetic acid .
Molecular Mechanism
At the molecular level, 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine exerts its effects through various mechanisms. The triazole ring allows it to bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound can interact with receptors and other signaling molecules, modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or altered gene expression .
Dosage Effects in Animal Models
The effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as inhibition of essential enzymes or disruption of metabolic processes .
Metabolic Pathways
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, triazole derivatives have been shown to inhibit enzymes involved in gibberellin biosynthesis, leading to changes in hormone levels and metabolic processes . These interactions can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can determine the concentration of the compound in specific cellular compartments, affecting its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine typically involves the reaction of piperidine with a suitable triazole derivative under controlled conditions. One common method involves the use of 1,2,4-triazole and dimethylamine in the presence of a catalyst to facilitate the formation of the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(dimethyl-1H-1,2,4-triazol-1-yl)butan-2-one: A triazole derivative with similar structural features but different functional groups.
3-(dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole compound with a benzoic acid moiety instead of a piperidine ring.
Uniqueness
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is unique due to its combination of a piperidine ring and a dimethyl-1H-1,2,4-triazole moiety. This structure imparts specific chemical and biological properties that distinguish it from other triazole derivatives. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and development .
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHPMOOLLSPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)




amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)






